molecular formula C8H10N4O B13287073 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13287073
M. Wt: 178.19 g/mol
InChI Key: OWDADGQMEQGWEV-UHFFFAOYSA-N
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Description

7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe triazolopyrimidine scaffold is known for its presence in various bioactive molecules, making it a valuable structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of microwave-mediated, catalyst-free synthesis methods has been explored to achieve high yields within a short reaction time .

Chemical Reactions Analysis

Types of Reactions

7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with other molecular targets, such as receptors and ion channels, contributes to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its unique propyl group, which may enhance its lipophilicity and improve its interaction with biological membranes. This structural feature can contribute to its enhanced biological activity and potential therapeutic applications.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)11-8-9-5-10-12(6)8/h4-5H,2-3H2,1H3,(H,9,10,11,13)

InChI Key

OWDADGQMEQGWEV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NC=NN12

Origin of Product

United States

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